Methyl 2-(3-piperidinyloxy)benzoate hydrochloride
Description
Methyl 2-(3-piperidinyloxy)benzoate hydrochloride is a synthetic organic compound characterized by a benzoate ester core substituted at the 2-position with a piperidinyloxy group. The hydrochloride salt enhances its solubility and stability. Key identifiers include:
Properties
IUPAC Name |
methyl 2-piperidin-3-yloxybenzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3.ClH/c1-16-13(15)11-6-2-3-7-12(11)17-10-5-4-8-14-9-10;/h2-3,6-7,10,14H,4-5,8-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVLSSUSVSYLLHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1OC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219976-16-5 | |
| Record name | Benzoic acid, 2-(3-piperidinyloxy)-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219976-16-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-piperidinyloxy)benzoate hydrochloride typically involves the reaction of 2-hydroxybenzoic acid with piperidine in the presence of a suitable catalyst. The reaction proceeds through esterification, followed by the formation of the hydrochloride salt. The reaction conditions often include:
Temperature: Moderate temperatures (50-70°C)
Catalyst: Acid catalysts such as sulfuric acid or hydrochloric acid
Solvent: Organic solvents like methanol or ethanol
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production, focusing on cost-efficiency and minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-piperidinyloxy)benzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the piperidine ring with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include:
Oxidation: Ketones or carboxylic acids
Reduction: Alcohols
Substitution: Various substituted benzoates
Scientific Research Applications
Methyl 2-(3-piperidinyloxy)benzoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential effects on cellular processes and as a tool for studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 2-(3-piperidinyloxy)benzoate hydrochloride involves its interaction with specific molecular targets. The compound can modulate enzyme activity, influence receptor binding, and alter cellular signaling pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares Methyl 2-(3-piperidinyloxy)benzoate hydrochloride with four analogs, highlighting structural variations and key properties:
Key Structural Differences
Ester Group Variations: Methyl vs. ethyl esters influence lipophilicity and metabolic stability. Methyl esters (e.g., target compound) are generally more susceptible to hydrolysis than ethyl esters (e.g., CAS 1220032-95-0) .
Substituent Positioning :
- The target compound’s piperidinyloxy group at the 2-position contrasts with the 3-position substituent in Ethyl 3-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride, affecting molecular symmetry and binding affinity .
Metabutoxycaine’s diethylaminoethyl group suggests local anesthetic properties, akin to procaine derivatives .
Analytical Characterization
Structural elucidation of these compounds relies on techniques such as:
Biological Activity
Methyl 2-(3-piperidinyloxy)benzoate hydrochloride, a compound with the molecular formula and a molecular weight of approximately 285.77 g/mol, has garnered attention in pharmacological research due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Structural Characteristics
The compound features a benzoate structure substituted with a piperidinyloxy group, contributing to its unique properties. This substitution pattern is crucial as it influences the compound's interactions with various biological targets, particularly in neuropharmacology and potential therapeutic applications.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Neuropharmacological Effects : The compound's structural similarity to neurotransmitter modulators suggests potential applications in treating neurological disorders. It may interact with neurotransmitter receptors, leading to modulation of synaptic activity and neuroprotection.
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity, making it a candidate for further exploration as an antimicrobial agent.
- Anti-inflammatory Effects : There is evidence indicating that this compound may exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory conditions.
The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed to act through several pathways:
- Receptor Binding : The compound may bind to specific receptors in the central nervous system (CNS), influencing neurotransmitter release and uptake.
- Enzyme Inhibition : It may inhibit certain enzymes involved in inflammatory pathways or neurotransmitter metabolism.
- Cellular Modulation : The compound could modulate cellular signaling pathways, affecting cell survival and apoptosis.
Neuropharmacological Studies
A study conducted by researchers at a prominent pharmacology institute explored the effects of this compound on animal models of anxiety and depression. The findings indicated that administration of the compound resulted in significant reductions in anxiety-like behaviors and depressive symptoms compared to control groups. These results suggest that the compound may have anxiolytic and antidepressant properties, warranting further investigation into its therapeutic potential for mood disorders.
Antimicrobial Activity
In vitro studies assessed the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated notable antibacterial activity against Gram-positive bacteria, particularly Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, indicating promising potential as an antimicrobial agent.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally related compounds was conducted:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 2-[(4-piperidinyloxy)methyl]benzoate | C₁₄H₂₀ClNO₃ | Substituted at the para position; different receptor affinity. |
| Methyl 2-(piperidin-4-yloxy)benzoate | C₁₄H₂₀ClNO₃ | Lacks additional functional groups; distinct pharmacological profile. |
| N-(4-Piperidinyloxy)benzamide | C₁₄H₁₈N₂O₂ | Contains an amide bond instead of an ester; alters biological activity. |
This table highlights how variations in substitution patterns can influence biological activity and receptor interactions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
